REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].[Br:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]=[C:19]=S)=[CH:14][CH:13]=1.C(N(CC)CC)C>C(#N)C>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19]2[O:10][C:9]3[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=3[N:1]=2)=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=CC1O
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Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)N=C=S
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Name
|
Cuprous chloride
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Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.9 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 16 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture was stirred for 16 hours at room temperature
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite pad
|
Type
|
WAIT
|
Details
|
The brownish filtrate was left at 4° for three days
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Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(NC=2OC3=C(N2)C=C(C=C3)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0076 mol | |
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |